molecular formula C17H13ClN2O5S B11512861 4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole

4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole

Cat. No.: B11512861
M. Wt: 392.8 g/mol
InChI Key: VGEPFPAAQXLWJI-UHFFFAOYSA-N
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Description

4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole is a complex organic compound that features a unique combination of functional groups, including a chloro-benzylsulfanyl group, a dioxolane ring, and a nitro-benzo[d]isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide.

    Cyclization to Form the Dioxolane Ring: The benzylsulfanyl intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

    Nitration and Isoxazole Formation: The final step involves the nitration of the benzylsulfanyl-dioxolane intermediate followed by cyclization to form the benzo[d]isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzene
  • 4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-pyridine

Uniqueness

4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dioxolane ring and the nitro-benzo[d]isoxazole moiety distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.

Properties

Molecular Formula

C17H13ClN2O5S

Molecular Weight

392.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzoxazole

InChI

InChI=1S/C17H13ClN2O5S/c18-11-3-1-10(2-4-11)9-26-14-8-12(20(21)22)7-13-15(14)16(19-25-13)17-23-5-6-24-17/h1-4,7-8,17H,5-6,9H2

InChI Key

VGEPFPAAQXLWJI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NOC3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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